molecular formula C10H7NO3 B12331125 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one

1,3-Dioxolo[4,5-h]quinolin-8(9H)-one

Cat. No.: B12331125
M. Wt: 189.17 g/mol
InChI Key: SGQVFZHDHBHWAA-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-h]quinolin-8(9H)-one, also known as Casimiroin (CAS 477-89-4), is a fused heterocyclic compound with a molecular formula of C₁₂H₁₁NO₄ . Its structure comprises a quinolin-8-one core fused with a 1,3-dioxolo ring at positions 4,5-h (Figure 1). This compound exhibits notable biological activities, including inhibition of quinone reductase 2 (NQO2) and aromatase, making it a candidate for anticancer and enzyme-targeted therapies .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

5aH-[1,3]dioxolo[4,5-h]quinolin-8-one

InChI

InChI=1S/C10H7NO3/c12-8-4-2-6-1-3-7-10(9(6)11-8)14-5-13-7/h1-4,6H,5H2

InChI Key

SGQVFZHDHBHWAA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=NC(=O)C=CC3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate. This method allows for the preparation of diversely substituted and functionalized derivatives of the compound .

Industrial Production Methods

While specific industrial production methods for 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one are not well-documented, the large-scale synthesis from anthranilic acid and chloroacetone suggests that similar methods could be adapted for industrial production. The scalability of the synthetic route makes it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo[4,5-h]quinolin-8(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield different quinoline-based products.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one exhibits significant anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. For example, in vitro tests demonstrated a dose-dependent decrease in viability of human cancer cell lines when treated with this compound .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. It has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with low minimum inhibitory concentrations indicating high potency .

Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may serve as dual-target inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit acetylcholinesterase and monoamine oxidase enzymes, which are implicated in the pathophysiology of Alzheimer's .

Materials Science Applications

1,3-Dioxolo[4,5-h]quinolin-8(9H)-one is also explored for its potential use in materials science. Its stability and reactivity make it suitable for synthesizing advanced materials and chemical intermediates. The compound's unique electronic properties allow it to be utilized in studies related to molecular interactions and electronic applications .

Case Studies and Research Findings

Several studies have investigated the applications of 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one:

  • Antioxidant Activity Study : Assays such as DPPH and ABTS demonstrated significant antioxidant capacity, indicating potential protective effects against oxidative stress .
  • Antimicrobial Efficacy Tests : In vitro studies confirmed bactericidal effects against multiple bacterial strains with low MIC values .
  • Cancer Cell Proliferation Research : The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one involves its interaction with various molecular targets and pathways. For instance, it acts as a topoisomerase inhibitor, interfering with the action of enzymes that regulate DNA topology . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential antineoplastic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticonvulsant Activity
  • Casimiroin Analogues: 5-Substituted benzodiazepinones (e.g., compound 4 in ) showed reduced anticonvulsant activity (ED₅₀ > 100 mg/kg) compared to the prototype GYKI 52466 (ED₅₀ = 8.2 mg/kg). The 4-aminophenyl fragment is critical for potency, while methyl or vinyl substitutions diminish efficacy .
Anticancer Activity
  • Thieno-Fused Derivatives: [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones demonstrated IC₅₀ values <10 µM against triple-negative breast cancer cells, comparable to podophyllotoxin .
  • Chromenone Derivatives: 7-Benzylidene-[1,3]dioxolo[4,5-g]chromen-8-one (4a) exhibited potent cytotoxicity (IC₅₀ = 2.1 µM) against MCF-7 cells, highlighting the role of the dioxolo ring in bioactivity .
Enzyme Inhibition
  • Casimiroin : Inhibits NQO2 (IC₅₀ = 0.8 µM) and aromatase (IC₅₀ = 5.2 µM), with methoxy and methyl groups enhancing binding to catalytic sites .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Casimiroin 233.22 1.8 0.12 (DMSO) 240–243
6-(2-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one 283.26 3.1 0.08 (DMSO) Not reported
9-(2-Bromophenyl)-furoquinolinone 401.21 3.5 <0.01 (Water) 195–198

Key Trends :

  • Halogenation (e.g., fluorine, bromine) increases logP, enhancing membrane permeability but reducing aqueous solubility .
  • Methoxy groups improve solubility in polar solvents compared to alkyl substituents .

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